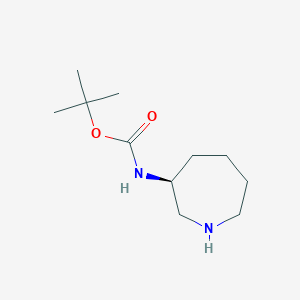

(S)-tert-Butyl azepan-3-ylcarbamate

説明

Significance of Azepane Derivatives in Heterocyclic Chemistry Research

Azepane derivatives, which feature a seven-membered nitrogen-containing heterocyclic ring, are of considerable interest in organic synthesis and drug discovery. researchgate.net This ring system is a structural motif found in a variety of naturally occurring compounds and synthetic molecules with a wide range of biological activities. researchgate.netparchem.com The conformational flexibility of the azepane ring is a key determinant of its bioactivity, and the ability to introduce specific substituents to control this conformation is crucial for effective drug design. researchgate.net

The synthesis of functionalized azepane rings is a continuous challenge for organic chemists, with various strategies being developed, including ring-closing reactions and ring-expansion reactions of smaller cyclic compounds. nih.govnih.gov The underrepresentation of the azepane scaffold in medicinal chemistry libraries, compared to five- and six-membered heterocycles like pyrrolidine (B122466) and piperidine (B6355638), highlights a significant area of untapped three-dimensional chemical space. google.comresearchgate.net Consequently, the development of novel methods for the synthesis of polysubstituted azepanes is an active area of research. google.comresearchgate.net

The pharmacological importance of azepane derivatives is well-documented, with approved drugs and numerous experimental compounds containing this substructure. researchgate.net These compounds have shown promise in a variety of therapeutic areas, including as anti-cancer, anti-tubercular, and anti-Alzheimer's disease agents, as well as histamine (B1213489) H3 receptor inhibitors and α-glucosidase inhibitors. nih.gov

The Role of Chiral Carbamates in Advanced Chemical Research

Chiral carbamates are indispensable tools in modern chemical research, particularly in the synthesis of pharmaceuticals. The carbamate (B1207046) group, an amide-ester hybrid, is a key structural motif in many approved drugs and is increasingly used in medicinal chemistry to interact with biological targets. One of the most significant applications of carbamates is as protecting groups for amines, with the tert-butyloxycarbonyl (Boc) group being one of the most common. The Boc group is stable under many reaction conditions but can be readily removed with mild acid, making it a cornerstone of orthogonal protection strategies in complex organic synthesis.

Beyond their role as protecting groups, carbamates are frequently employed as stable isosteres for amide bonds in peptidomimetics. This substitution can enhance metabolic stability and cell permeability, crucial properties for drug candidates. The carbamate functionality can also participate in hydrogen bonding, influencing the binding of a molecule to its biological target. The synthesis of chiral carbamates has been the subject of extensive research, with various methods developed to introduce this functional group with high enantioselectivity. nih.gov

Specific Research Focus on (S)-tert-Butyl Azepan-3-ylcarbamate as a Key Intermediate in Medicinal Chemistry

This compound has emerged as a valuable chiral building block in medicinal chemistry. Its structure combines the key features of a chiral azepane ring and a Boc-protected amine, making it an ideal starting material for the synthesis of more complex molecules. The "(S)" designation indicates a specific three-dimensional arrangement of atoms, which is often crucial for the biological activity of a final drug compound.

This intermediate is particularly significant in the synthesis of various therapeutic agents. For instance, it has been identified as a key intermediate in the preparation of Rho-kinase (ROCK) inhibitors. One notable example is the synthesis of K-115, a ROCK inhibitor developed for the treatment of glaucoma.

Furthermore, research has pointed towards the utility of structurally related chiral piperidine carbamates as pivotal intermediates in the synthesis of orexin (B13118510) receptor antagonists and IRAK4 inhibitors, suggesting the potential for this compound to be employed in the development of compounds targeting these important therapeutic areas. nih.gov The availability of this chiral intermediate from chemical suppliers underscores its importance and utility in the pharmaceutical industry. researchgate.netgoogle.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1032684-85-7 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S) |

Table 2: Applications of Azepane Derivatives in Medicinal Chemistry

| Therapeutic Area | Example of Target/Disease | Reference |

| Oncology | Anti-cancer agents | nih.gov |

| Infectious Diseases | Anti-tubercular agents | nih.gov |

| Neurology | Anti-Alzheimer's disease agents | nih.gov |

| Metabolic Disorders | α-Glucosidase inhibitors | nih.gov |

| Allergy & Immunology | Histamine H3 receptor inhibitors | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[(3S)-azepan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEPWAXJSWYEDV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445382 | |

| Record name | (S)-tert-Butyl azepan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213990-48-8 | |

| Record name | (S)-tert-Butyl azepan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-N-Boc-aminoazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Medicinal Chemistry and Biological Activity Investigations of S Tert Butyl Azepan 3 Ylcarbamate Analogues

(S)-tert-Butyl Azepan-3-ylcarbamate as a Chiral Scaffold in Drug Discovery

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are highly significant structural units in a multitude of bioactive natural products and designed medications. researchgate.net Specifically, as a chiral seven-membered ring, the azepane structure provides a three-dimensional framework that is of great interest in medicinal chemistry. The chirality at the C3 position is crucial, as stereochemistry often dictates the biological activity and selectivity of a drug molecule by ensuring precise interactions with its target protein.

This compound serves as a pivotal pharmaceutical intermediate and an active pharmacophore in the synthesis of more complex drug candidates. researchgate.net Its structure combines the conformational flexibility of the azepane ring with the synthetically versatile tert-butoxycarbonyl (Boc) protecting group on the amine. This makes it a valuable building block for creating libraries of compounds for drug screening. Research into analogous structures, such as chiral bicyclic azepanes, has shown their potential as tunable scaffolds for developing central nervous system (CNS) drugs. nih.gov For instance, derivatives of a related bicyclic azepane scaffold have been identified as potent monoamine transporter inhibitors, highlighting the therapeutic potential of this chemical class. nih.gov The use of such chiral scaffolds is a key strategy in modern drug discovery, enabling the systematic exploration of chemical space to identify novel therapeutic agents.

Design and Development of Novel Drug Candidates

The design of novel drug candidates frequently employs an analog-based strategy, where a known active molecule or a promising scaffold is systematically modified to enhance potency, selectivity, or pharmacokinetic properties. ijper.org The this compound scaffold is an ideal starting point for such endeavors due to its inherent drug-like properties and synthetic tractability.

One prominent strategy involves structure-activity relationship (SAR) studies. For example, research on a related N-benzylated bicyclic azepane scaffold demonstrated that modifying the benzyl (B1604629) group significantly alters the compound's activity and selectivity against dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) transporters. nih.gov This indicates that the scaffold is highly "tunable," allowing medicinal chemists to fine-tune its biological profile to achieve a desired therapeutic effect. nih.gov

| Compound | Substitution | DA Uptake Inhibition (IC50, nM) | NE Uptake Inhibition (IC50, nM) |

|---|---|---|---|

| (R,R)-1a | Unsubstituted Benzyl | 10 | 5 |

| (R,R)-56 | 3-chlorobenzyl | Data Not Specified | Data Not Specified |

Data from a study on a related bicyclic azepane scaffold shows that halogenation of the benzyl group modulates activity, demonstrating the scaffold's tunability in drug design. nih.gov

Another successful approach is the incorporation of the carbamate (B1207046) moiety into larger natural product structures to enhance their bioactivity. In a study on lupeol (B1675499) derivatives, the addition of various carbamate groups at the 3-position led to compounds with significantly improved anti-proliferative activity against several human cancer cell lines compared to the parent molecule. mdpi.com The resulting derivatives showed potent inhibitory effects, providing a basis for the development of new anti-tumor agents. mdpi.com

| Compound | A549 (Lung Cancer) | HepG2 (Hepatoma) | MCF-7 (Breast Cancer) |

|---|---|---|---|

| Lupeol | >40 | >40 | >40 |

| 3a | 14.35 ± 0.51 | 16.82 ± 0.63 | 17.34 ± 0.72 |

| 3j | 11.28 ± 0.44 | 10.37 ± 0.38 | 12.51 ± 0.49 |

| Cisplatin (Control) | 4.21 ± 0.15 | 6.49 ± 0.21 | 8.63 ± 0.35 |

This table showcases how converting lupeol into carbamate derivatives (e.g., 3a, 3j) significantly increased its cytotoxic activity against human cancer cell lines. mdpi.com

Late-Stage Functionalization and Modification of Bioactive Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in modern medicinal chemistry that involves introducing chemical modifications to complex, drug-like molecules at the final stages of a synthetic sequence. researchgate.netchimia.ch This approach is highly valuable because it allows for the rapid diversification of a lead compound that already possesses some desired biological activity. rsc.org By leveraging LSF, chemists can quickly explore structure-activity relationships, block sites of metabolic degradation, or generate probes for chemical biology studies without having to redesign the entire synthesis from scratch. rsc.org

The core principle of LSF is to utilize robust chemical reactions that can tolerate the various functional groups present in a complex molecule. nih.gov While specific LSF applications on this compound itself are not extensively detailed, the scaffold is well-suited for such modifications. Once incorporated into a larger bioactive molecule, the azepane ring or other parts of the molecule could be targeted by LSF reactions. The medicinal chemist's "toolbox" for LSF includes a wide array of C-H functionalization chemistries that can install new groups with high regioselectivity. rsc.org For instance, a drug candidate containing the azepane scaffold could undergo late-stage C-H alkenylation or other coupling reactions to introduce new substituents, potentially altering its binding affinity, selectivity, or pharmacokinetic profile. nih.gov This strategy accelerates the drug discovery process by efficiently generating valuable analogs from advanced intermediates. chimia.ch

Development of Peptidomimetics Incorporating Azepane Carbamates

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better cell membrane permeability. The carbamate group is often used in peptidomimetic design because it resembles a peptide bond but offers greater chemical and proteolytic stability. nih.gov Incorporating carbamates into peptide-like structures can improve a drug's potency, duration of action, or target specificity. nih.gov

The this compound scaffold is an excellent candidate for constructing peptidomimetics. The constrained seven-membered ring of the azepane can serve as a template to mimic the secondary structure of a peptide, such as a β-turn. This rigid conformation helps to pre-organize the appended pharmacophoric groups in a specific spatial orientation, which can lead to higher binding affinity with the biological target.

Furthermore, synthetic methodologies are being developed that facilitate the incorporation and modification of such building blocks within peptide chains. For example, methods for the chemo- and site-selective replacement of N-terminal carbamates allow for the specific modification of peptides at a late stage of synthesis. nih.gov This strategy could be applied to a peptide containing an azepane carbamate unit, enabling the introduction of diverse functionalities to fine-tune the molecule's properties. nih.gov By using the azepane carbamate as a structural mimic of an amino acid residue, researchers can develop novel peptidomimetics with superior drug-like characteristics.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in S Tert Butyl Azepan 3 Ylcarbamate Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of (S)-tert-butyl azepan-3-ylcarbamate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and the connectivity of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Azepane Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of a related compound, tert-butyl (3-aminopropyl)carbamate, the protons of the tert-butyl group appear as a singlet at approximately 1.43 ppm. rsc.org The methylene (B1212753) protons adjacent to the nitrogen atoms and the amine protons exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. rsc.org For this compound, the azepane ring protons would present a more complex set of multiplets due to their diastereotopic nature and coupling interactions.

The ¹³C NMR spectrum provides complementary information. For instance, in tert-butyl (3-aminopropyl)carbamate, the carbons of the tert-butyl group resonate around 28.39 ppm, while the carbonyl carbon of the carbamate (B1207046) group appears at approximately 156.15 ppm. rsc.org The carbon atoms of the azepane ring in this compound would have distinct chemical shifts, allowing for the confirmation of the seven-membered ring structure.

Table 1: Representative ¹H and ¹³C NMR Data for Carbamate Compounds

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| tert-Butyl (3-aminopropyl)carbamate rsc.org | 4.90 (bs, 1H), 3.21 (t, 2H), 2.76 (t, 2H), 2.16 (s, 2H), 1.62 (m, 2H), 1.43 (s, 9H) | 156.15, 79.09, 39.61, 38.39, 33.26, 28.39 |

| tert-Butyl benzylcarbamate rsc.org | 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H) | 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40 |

Note: The data presented is for structurally related compounds to provide an illustrative example of the expected chemical shifts for the tert-butyl carbamate moiety.

Mass Spectrometry (MS) Applications for Azepane Derivatives (e.g., ESI+, APCI MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed for the analysis of such non-volatile compounds.

In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. For this compound (C₁₁H₂₂N₂O₂), the expected mass-to-charge ratio (m/z) for the protonated species would be approximately 215.17. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing the loss of the tert-butyl group or other characteristic fragments. The NIST WebBook provides mass spectral data for the related compound tert-butyl carbamate, which can offer insights into the fragmentation of the carbamate functional group. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for this compound would include:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amine and carbamate N-H bonds.

C-H stretch: Absorptions around 2850-2960 cm⁻¹ due to the stretching of C-H bonds in the azepane ring and the tert-butyl group.

C=O stretch: A strong absorption band typically found between 1680-1720 cm⁻¹ for the carbonyl group of the carbamate.

C-N stretch: Peaks in the 1000-1250 cm⁻¹ region.

The NIST WebBook provides an IR spectrum for tert-butyl carbamate, which clearly shows the characteristic absorptions for the carbamate functional group. nist.gov

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=O Stretch (Carbamate) | 1680-1720 |

| C-N Stretch | 1000-1250 |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) in Azepane Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. nist.govmdpi.combldpharm.comresearchgate.net Due to the lack of a strong UV chromophore in the aliphatic azepane ring, detection can be achieved using a universal detector like a Corona Charged Aerosol Detector (CAD) or by derivatization.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative analysis of purity. Commercial suppliers often provide HPLC data for their products, confirming their purity. bldpharm.combldpharm.com

Gas Chromatography-Flame Ionization Detection (GC-FID) for Product Monitoring

Gas Chromatography with a Flame Ionization Detector (GC-FID) can be employed to monitor the presence of volatile impurities or starting materials in the synthesis of this compound. mdpi.com While the target compound itself may have limited volatility, GC-FID is highly effective for detecting and quantifying smaller, more volatile molecules.

A study on the determination of related compounds, 2,2'-Azobisisobutyronitrile (AIBN) and Di-tertiary butyl dicarbonate (B1257347) (DIBOC), in a drug substance demonstrated the utility of GC-FID for trace analysis. derpharmachemica.com The method utilized a capillary column and a temperature program to achieve efficient separation. derpharmachemica.com For the analysis of this compound, GC-FID could be particularly useful for monitoring the consumption of a volatile precursor or the formation of a volatile byproduct during the reaction. derpharmachemica.com

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Application | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Carbon-hydrogen framework, connectivity of atoms |

| Mass Spectrometry | Molecular Weight Determination | Molecular formula, fragmentation patterns |

| IR Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., C=O, N-H) |

| HPLC | Purity Assessment | Quantitative analysis of purity, separation from non-volatile impurities |

| GC-FID | Impurity Profiling | Detection and quantification of volatile impurities and starting materials |

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective chromatographic technique for monitoring the progress of chemical reactions. cftri.res.in Its application is particularly crucial during the synthesis of this compound, which typically involves the protection of the amino group of (S)-3-aminoazepane with a tert-butoxycarbonyl (Boc) group.

The principle behind TLC monitoring of this reaction lies in the polarity difference between the starting material and the product. The starting amine, (S)-3-aminoazepane, is a relatively polar compound. In contrast, the product, this compound, is significantly less polar due to the masking of the polar amino group with the nonpolar Boc protecting group. organic-chemistry.org This difference allows for their effective separation on a polar stationary phase, such as silica (B1680970) gel.

During the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside spots of the starting material and, if available, a pure sample of the product as references. The plate is then developed in a suitable mobile phase (eluent). As the reaction proceeds, the spot corresponding to the starting amine will diminish in intensity, while a new spot, corresponding to the less polar Boc-protected product, will appear and intensify. The product, being less polar, will have a higher Retention Factor (Rf) value, meaning it travels further up the plate. nih.gov The reaction is considered complete when the spot for the starting material is no longer visible. nih.govderpharmachemica.com

The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The polarity of the mobile phase is optimized to achieve a clear separation between the spots, ideally with Rf values between 0.2 and 0.8. For Boc-protection reactions, various solvent systems have been successfully employed. derpharmachemica.commdpi.comsciforum.net

Visualization of the spots on the TLC plate is accomplished using several methods. Since the target compound and starting material may not be colored, they are often visualized under UV light (at 254 nm) if they contain a UV-active functional group or if a fluorescent indicator is incorporated into the silica gel plate. mdpi.com Alternatively, chemical staining agents are used. Iodine vapor is a common general-purpose stain. mdpi.com For amines and carbamates, specific stains like ninhydrin (B49086), which reacts with primary and secondary amines to produce a colored spot, or a vanillin (B372448) stain, which can give different colors for the reactant and product, can be highly effective. chemicalforums.com

Table 1: Exemplary TLC Systems for Monitoring Boc-Protection of Amines

| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method | Application Notes |

| Silica Gel 60 F₂₅₄ | 5-10% Methanol in Chloroform/Dichloromethane (B109758) | Iodine Vapor, Ninhydrin Stain | A common system for separating amines from their Boc-protected counterparts. The higher methanol concentration is used for more polar amines. derpharmachemica.commdpi.com |

| Silica Gel 60 | Hexane / Ethyl Acetate (3:1 v/v) | UV light (if applicable), Potassium Permanganate stain | Suitable for less polar compounds. The Rf of the Boc-protected product would be higher than the starting amine. sciforum.net |

| Silica Gel | Dichloromethane / Ethanol / Ammonium Hydroxide (95:4.5:0.5 v/v/v) | UV light, Vanillin Stain | A more complex system for achieving fine separation, particularly for compounds with similar polarities. chemicalforums.comrsc.org |

Spectrophotometric Quantification Methods for Related Carbamates

Spectrophotometry, particularly UV-Visible spectrophotometry, is a widely used technique for the quantitative analysis of chemical compounds. However, direct spectrophotometric quantification of this compound is impractical because the molecule lacks a significant chromophore, a part of a molecule responsible for absorbing light in the UV-Vis spectrum. youtube.com The tert-butyl carbamate group itself does not possess strong UV absorbance. youtube.com Therefore, to quantify this compound or related non-chromophoric carbamates, indirect methods are typically employed. These methods involve a chemical reaction to transform the analyte into a colored or UV-active species that can be readily measured.

A prevalent strategy for the analysis of carbamates involves a two-step process: hydrolysis followed by derivatization. nih.govresearchgate.net

Alkaline Hydrolysis: The carbamate is first hydrolyzed under alkaline conditions. In the case of N-alkyl carbamates, this reaction cleaves the carbamate bond to release an amine and an alcohol, along with carbon dioxide. nih.gov For this compound, hydrolysis would yield (S)-3-aminoazepane, tert-butanol (B103910), and CO₂.

Derivatization and Quantification: The resulting amine, which is now free, can be reacted with a chromogenic reagent to produce a colored compound. The intensity of the color, which is directly proportional to the concentration of the amine (and thus the original carbamate), is then measured using a spectrophotometer at a specific wavelength (λmax).

Ninhydrin Method: The liberated (S)-3-aminoazepane can be reacted with ninhydrin in the presence of a solvent like pyridine. This reaction produces a characteristic blue-purple colored product, known as Ruhemann's purple, which is typically measured spectrophotometrically around 570 nm. researchgate.net

Nitroprusside Method: Another approach involves reacting the amine product of hydrolysis with sodium nitroprusside in an acetone (B3395972) medium, which can form a purple-colored complex with an absorbance maximum around 530 nm. nih.gov

An alternative indirect approach avoids hydrolysis and instead relies on an oxidation-reduction reaction. ekb.egresearchgate.net

Indirect Oxidation Method: A known excess of a colored or UV-active oxidizing agent, such as N-bromosuccinimide (NBS), is added to the analyte solution in an acidic medium. The NBS oxidizes the analyte, and in the process, is itself consumed. The remaining, unreacted NBS is then quantified by reacting it with a colored dye, such as crystal violet or tartarazine. ekb.egresearchgate.net The decrease in the absorbance of the dye is proportional to the amount of NBS that was consumed, which in turn is proportional to the concentration of the original carbamate analyte. This method is sensitive and can be applied to determine various pharmaceuticals. ekb.eg

These indirect spectrophotometric methods, while requiring additional chemical steps, provide a viable and accessible means for the quantification of non-chromophoric carbamates like this compound, making them valuable tools in quality control and research laboratories.

Computational Chemistry and Molecular Modeling Studies on S Tert Butyl Azepan 3 Ylcarbamate

Density Functional Theory (DFT) Calculations for Azepane Systems

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comyoutube.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, offering a significant computational advantage over traditional wave-function-based methods. mdpi.comyoutube.com DFT calculations are widely employed to predict a variety of molecular properties for azepane systems and their derivatives.

Researchers utilize DFT to optimize the geometry of azepane rings, determining the most stable three-dimensional arrangements of the atoms. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For the azepane ring, which is a seven-membered heterocycle, DFT can elucidate its inherent electronic properties, stability, and reactivity. nih.gov

Key parameters derived from DFT calculations for azepane systems include:

Total Energy: Allows for the comparison of the stability of different conformations or isomers. nih.govchemrxiv.org

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability. nih.gov

Electron Density Distribution: Provides insights into the electrophilic and nucleophilic sites within the molecule, guiding the prediction of reaction mechanisms. mdpi.com

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from IR and Raman spectroscopy) to confirm the structure of synthesized azepane derivatives. nih.gov

A comparative study using DFT on cycloheptane (B1346806) and its heterocyclic analogues, including azepane, oxepane, and thiepane, revealed distinct physical and chemical properties endowed by the presence of the heteroatom. nih.gov For azepane, 54 modes of vibration were identified, and the calculated N-H stretching frequency was found to be close to the experimental value. nih.gov Such studies demonstrate the utility of DFT in providing a fundamental understanding of the structural and electronic characteristics of the azepane core, which is essential for its application in drug design.

Molecular Docking Simulations for Ligand-Target Interactions in Azepane-Based Drugs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is crucial in drug discovery for understanding how potential drug candidates, such as those containing an azepane scaffold, interact with their biological targets at the molecular level.

The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. The results help in:

Identifying Key Interactions: Revealing specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the azepane-based ligand and the amino acid residues of the target protein. nih.gov

Predicting Binding Affinity: Estimating how strongly a ligand will bind to its target, which is often correlated with its potency (e.g., IC₅₀ value). nih.govacs.org

Elucidating Structure-Activity Relationships (SAR): Explaining why certain structural modifications to the azepane scaffold lead to an increase or decrease in biological activity. nih.gov

For instance, molecular docking simulations have been instrumental in the discovery and optimization of various azepane-based drugs. In one study, novel azepine derivatives based on a quinazolinone moiety were synthesized and docked against microbial and cancer-related protein targets. nih.govnih.gov The simulations showed that specific derivatives exhibited high binding energies, which correlated well with their potent in vitro antimicrobial and cytotoxic activities. nih.gov Another study discovered a novel bicyclic azepane as a potent inhibitor of monoamine transporters after using docking to predict its likely biological targets. nih.govacs.org Molecular docking has also been used to understand the selectivity of azepane-based compounds, such as the discovery of a rigidified azepine framework that showed unexpected selectivity for the 5-HT₆ receptor over dopamine (B1211576) receptors. nih.gov The conformational flexibility of the azepane ring is a critical factor in these simulations, as different ring conformations can present distinct interaction profiles to the target protein. lifechemicals.com

Table 1: Examples of Molecular Docking Studies on Azepane-Based Compounds

Conformational Energy Landscape Analysis of Chiral Azepane Rings

The seven-membered azepane ring is inherently flexible and can adopt multiple low-energy conformations. The specific three-dimensional shape (conformation) that a molecule adopts is critical for its biological activity, as it dictates how the molecule fits into a protein's binding site. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies, creating a conformational energy landscape. youtube.comyoutube.com

For chiral azepane rings like that in (S)-tert-Butyl azepan-3-ylcarbamate, this analysis is particularly important. The chirality introduces additional complexity to the conformational preferences. Computational methods are used to systematically explore the potential energy surface of the molecule by rotating its single bonds. This process identifies energy minima, which correspond to stable conformations (e.g., chair, boat, twist-boat), and energy maxima, which are the transition states between them. youtube.comyoutube.com

Studies have shown that the conformational preferences of the azepane ring can be significantly influenced by the placement of substituents. rsc.org For example, computational modeling combined with NMR spectroscopy demonstrated that introducing a single fluorine atom into an azepane ring can bias its conformational equilibrium, forcing it to predominantly adopt one major conformation. rsc.org This ability to regulate the conformation is highly valuable in drug design, as it can lock the molecule into its "bioactive" conformation, potentially increasing its potency and selectivity. lifechemicals.com The conformational behavior of azepane-based amino acids has also been studied within peptides, showing that the azepane moiety can influence the secondary structure of the peptide chain. chemrxiv.org

Virtual Library Design and Screening of Azepane Analogues

Virtual library design and screening are powerful in silico strategies for accelerating the discovery of new hit compounds. This approach involves the computational generation of a large, diverse collection of molecules (a virtual library) based on a specific chemical scaffold, such as azepane. This library is then computationally screened against a biological target to identify molecules with a high predicted binding affinity or desired properties.

The process typically follows these steps:

Scaffold Selection: The azepane ring is chosen as the core structure.

Library Enumeration: A virtual library is created by systematically adding a wide variety of chemical groups (R-groups) at different positions on the azepane scaffold. This can generate thousands or even millions of virtual compounds. An example of this approach started with a database of ring systems to enumerate 1,139 possible amine scaffolds, including azepanes. acs.org

Virtual Screening: The entire library is then screened against a protein target using methods like molecular docking or pharmacophore modeling. mdpi.comnih.gov A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.

Hit Selection: Compounds that score well in the virtual screen (e.g., high docking scores or good fit to a pharmacophore model) are selected as "virtual hits" for chemical synthesis and subsequent biological testing. mdpi.comabap.co.in

This approach allows researchers to explore a vast chemical space efficiently and cost-effectively, prioritizing the synthesis of compounds that are most likely to be active. For example, a virtual screening campaign of a database of existing compounds could lead to the identification of novel azepane-containing molecules with potential antimicrobial activity. nih.gov

Table 2: A Typical Workflow for Virtual Library Screening

In Silico Approaches to Structure-Based Drug Design, Including Scaffold Hopping

Structure-based drug design (SBDD) uses the 3D structural information of the biological target to design new ligands. When the structure of the target protein is known (from X-ray crystallography or NMR, for example), molecules can be designed to fit perfectly into the binding site, maximizing favorable interactions and thus potency and selectivity.

A particularly effective strategy within SBDD is scaffold hopping . This involves replacing the central core (scaffold) of a known active molecule with a structurally different but functionally similar scaffold. rsc.org The goal is to discover new chemical classes of compounds that retain the desired biological activity but have improved properties, such as better metabolic stability, lower toxicity, or novel intellectual property. rsc.orgnih.gov

The azepane ring is an excellent candidate for scaffold hopping strategies. For example, due to the prevalence of piperidine (B6355638) (a six-membered ring) in many existing drugs, replacing it with an azepane (a seven-membered ring) can be a fruitful approach. researchgate.net This change alters the molecule's 3D geometry and vector projections of its substituents, potentially leading to new and improved interactions with the target. A recently developed photochemical strategy allows for the conversion of simple nitroarenes into complex azepanes, facilitating the synthesis of azepane analogues of known piperidine-containing drugs. researchgate.net

Scaffold hopping can also be applied to existing azepane-based drugs. By replacing the azepane core with another ring system while keeping the key interacting side chains, researchers can explore new chemical space. nih.gov For instance, a shape-based scaffold hopping approach was used to convert a pyrimidine-based kinase inhibitor into a pyrazole (B372694) core, resulting in a compound with improved properties and good CNS penetration. nih.gov These in silico approaches, from initial design to scaffold morphing, represent a comprehensive workflow that can drive innovative drug discovery, as demonstrated by the journey of a bicyclic azepane from a computational concept to a compound with potent in vivo pharmacology. acs.org

Future Research Directions and Translational Perspectives for S Tert Butyl Azepan 3 Ylcarbamate

Development of Novel and Sustainable Synthetic Routes to Chiral Azepanes

The synthesis of functionalized azepanes presents an ongoing challenge for organic chemists due to the kinetic and thermodynamic hurdles associated with the formation of medium-sized rings. nih.gov While various strategies such as ring-closing, ring-expansion, and multi-step sequences have been developed, there is a continuous need for more efficient, stereoselective, and sustainable methods. researchgate.net

Recent advancements have focused on innovative approaches to construct the azepane core. For instance, a photochemical dearomative ring expansion of nitroarenes has been reported, which utilizes blue light to convert a six-membered benzene (B151609) ring into a seven-membered azepane framework in just two steps. nih.gov This method opens up a significant area of three-dimensional chemical space that has been largely unexplored in medicinal chemistry libraries. nih.gov Another notable strategy involves the N-bromosuccinimide-induced aminocyclization-aziridine ring-expansion cascade, offering a highly stereoselective route to azepanes. nih.gov

Furthermore, the stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved through an osmium-catalyzed tethered aminohydroxylation reaction. acs.org This innovative approach, while not yet yielding potent glycosidase inhibitors, provides a versatile platform for accessing a variety of iminosugars with different configurations and substitutions. acs.org The development of solid-phase synthesis methods for chiral 1,4-diazepanes further expands the toolkit for generating diverse azepane libraries. nih.gov

Future research in this area should prioritize the development of green and sustainable synthetic protocols. This includes the use of biocatalysis, such as lipase-catalyzed kinetic resolutions, to produce chiral azepane precursors. chemrxiv.org Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions, have already shown promise in the synthesis of chiral piperidine (B6355638) intermediates and could be adapted for azepane synthesis. researchgate.net Additionally, exploring novel catalytic systems, such as iridium-catalyzed enantioselective hydrogenation of cyclic imines, could provide direct and efficient access to chiral cyclic amines, including azepanes. researchgate.net

Table 1: Comparison of Synthetic Strategies for Chiral Azepanes

| Synthetic Strategy | Key Features | Potential Advantages |

| Photochemical Ring Expansion | Utilizes blue light to expand nitroarenes. nih.gov | Access to novel chemical space, two-step process. nih.gov |

| Aminocyclization-Aziridine Ring Expansion | N-bromosuccinimide-induced cascade reaction. nih.gov | High stereoselectivity. nih.gov |

| Osmium-Catalyzed Aminohydroxylation | Stereoselective formation of C-N bonds. acs.org | Access to heavily functionalized azepanes. acs.org |

| Solid-Phase Synthesis | Synthesis on a solid support. nih.gov | Amenable to high-throughput synthesis and library generation. nih.gov |

| Biocatalysis/Chemoenzymatic Synthesis | Use of enzymes for stereoselective transformations. chemrxiv.orgresearchgate.net | Green and sustainable, high enantiomeric purity. chemrxiv.orgresearchgate.net |

Exploration of Untapped Pharmacological Targets for Azepane-Based Therapeutics

Azepane-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties. nih.gov They are also known to act as histamine (B1213489) H3 receptor antagonists and α-glucosidase inhibitors. nih.gov The conformational flexibility of the azepane ring is often a key determinant of its biological activity, and the ability to introduce specific substituents can bias the ring towards a particular bioactive conformation. lifechemicals.com

While several azepane-based drugs have been approved, there remains a vast and underexplored landscape of potential pharmacological targets. nih.gov The structural diversity of the azepane core makes it an attractive scaffold for the discovery of new therapeutic agents. nih.gov For instance, the natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C and has served as a template for the development of anticancer agents. lifechemicals.com

Future research should focus on systematically exploring the interaction of diverse azepane libraries with a wide range of biological targets. This can be achieved through high-throughput screening campaigns against various enzyme classes, receptors, and ion channels. The unique three-dimensional shapes conferred by the azepane ring may enable the targeting of protein-protein interactions or allosteric sites that are inaccessible to more common five- and six-membered heterocyclic scaffolds. nih.gov

Furthermore, the development of subtype-selective ligands is a promising area of investigation. For example, chiral 1,2,4-trisubstituted 1,4-diazepanes have been synthesized and shown to have high affinity and selectivity for the σ1 receptor over the σ2 subtype. nih.gov This highlights the potential for designing azepane-based molecules with fine-tuned pharmacological profiles to minimize off-target effects.

Advanced Drug Delivery System Integration Research for Azepane Compounds

The therapeutic efficacy of a drug is not solely dependent on its intrinsic pharmacological activity but also on its ability to reach the target site in the body at an effective concentration for a sufficient duration. Advanced drug delivery systems (DDS) play a crucial role in optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.gov

For azepane-based therapeutics, particularly those with poor solubility or limited bioavailability, integration with advanced DDS is a critical area of future research. Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, offer several advantages. nih.govmdpi.com They can encapsulate drug molecules, protecting them from degradation, and can be engineered for targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing systemic side effects. nih.govastrazeneca.com

Hydrogels are another promising platform for the controlled release of azepane compounds. These cross-linked polymer networks can be designed to release their cargo in response to specific physiological triggers, such as pH or the presence of certain enzymes. acs.org For oral delivery, hydrogels can protect the drug from the acidic environment of the stomach and facilitate its release in the intestine. acs.org

Emerging technologies like ingestible injectables, which deliver biologics directly to the gastrointestinal mucosa, could also be explored for certain azepane-based therapeutics. astrazeneca.com The development of targeted drug delivery systems, such as those utilizing ligands that bind to specific cell surface receptors, can further enhance the precision of azepane-based therapies. nih.gov

Table 2: Potential Drug Delivery Systems for Azepane Compounds

| Delivery System | Mechanism of Action | Potential Benefits for Azepane Therapeutics |

| Liposomes | Encapsulation within a lipid bilayer. mdpi.com | Improved solubility, protection from degradation, targeted delivery. mdpi.com |

| Polymeric Nanoparticles | Encapsulation within a polymer matrix. astrazeneca.com | Controlled release, targeted delivery, enhanced stability. astrazeneca.com |

| Hydrogels | Entrapment within a cross-linked polymer network. acs.org | pH-triggered release, protection from acidic environment. acs.org |

| Dendrimers | Covalent attachment or encapsulation within a branched macromolecule. acs.org | High drug loading capacity, controlled release. acs.org |

| Red Blood Cell Membrane-Camouflaged Nanoparticles | Nanoparticles coated with red blood cell membranes. nih.gov | Prolonged circulation time, reduced immunogenicity. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Azepane Design and Discovery

For azepane-based drug discovery, AI and ML can be applied at various stages. In the initial phase, generative models can be used to design novel azepane derivatives with desired physicochemical properties and predicted biological activities. youtube.com These models can learn the "grammar of chemistry" to generate molecules with a high probability of being active against a specific target. youtube.com

Machine learning models, particularly graph neural networks, can be trained on existing data to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new azepane compounds. astrazeneca.com This allows for the early identification of molecules with unfavorable pharmacokinetic profiles, saving time and resources. Transfer learning approaches can further enhance the predictive power of these models, especially when large datasets are not available. astrazeneca.com

Further Preclinical Research and Development of (S)-tert-Butyl Azepan-3-ylcarbamate-Based Therapeutics.

This compound serves as a crucial starting material for the synthesis of a wide array of therapeutic agents. Its chiral nature is often essential for the desired biological activity. Future preclinical research should focus on leveraging this building block to develop novel drug candidates and thoroughly evaluate their therapeutic potential.

One area of focus is the development of derivatives targeting neurodegenerative diseases like Alzheimer's disease. For example, a compound derived from tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate has been investigated for its ability to inhibit β-secretase and acetylcholinesterase, as well as prevent amyloid-beta peptide aggregation. mdpi.com Further preclinical studies are needed to optimize the bioavailability and efficacy of such compounds. mdpi.com

The development of azepane-based compounds as inhibitors of targets like IRAK4 (Interleukin-1 receptor-associated kinase 4) and orexin (B13118510) receptors also represents a promising avenue for preclinical research. researchgate.net The synthesis of key intermediates like tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, which can be derived from chiral precursors, is a critical step in this process. researchgate.net

Comprehensive preclinical studies for any new azepane-based therapeutic candidate will involve in vitro assays to determine potency and selectivity, followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and preliminary safety. The data generated from these studies will be crucial for advancing the most promising candidates into clinical development.

Q & A

Q. What are the established synthetic routes for (S)-tert-butyl azepan-3-ylcarbamate, and how can enantiomeric purity be ensured during synthesis?

The compound is typically synthesized via protection of the azepane amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide. Critical considerations include:

- Solvent selection : Anhydrous conditions (e.g., dichloromethane or THF) minimize side reactions .

- Temperature control : Room temperature or mild heating (30–40°C) avoids Boc-group cleavage .

- Chiral resolution : Use of chiral HPLC or enzymatic resolution ensures enantiomeric purity, as racemization can occur during synthesis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For stereochemical analysis, NOESY or ROESY can detect spatial proximity of protons .

- Polarimetry : Measures optical activity to verify enantiomeric excess .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

Q. How does the tert-butyl carbamate (Boc) group influence reactivity in multi-step syntheses?

The Boc group:

- Shields the amine : Prevents nucleophilic attack or undesired side reactions during coupling steps .

- Imparts steric bulk : Directs regioselectivity in reactions (e.g., favoring axial attack in cyclohexane systems) .

- Enables orthogonal deprotection : Acidic conditions (HCl/dioxane or TFA) cleave the Boc group without affecting other protecting groups .

Advanced Research Questions

Q. How do axial vs. equatorial conformations of the tert-butyl group affect the compound’s stability and reactivity?

- Conformational analysis : Dynamic low-temperature NMR reveals interconversion between axial and equatorial conformers. In solution, DFT calculations with explicit solvent models show the equatorial form is stabilized due to solvation effects, despite the axial isomer being thermodynamically favored in vacuum .

- Reactivity implications : Axial tert-butyl groups increase steric hindrance, slowing down nucleophilic substitutions but favoring β-elimination in certain conditions .

Q. What experimental design strategies optimize the synthesis of this compound for high yield and scalability?

- Factorial design : Vary factors like temperature, solvent polarity, and base strength to identify optimal conditions. For example, a 2³ factorial design can quantify interactions between these variables .

- Response surface methodology (RSM) : Models non-linear relationships, such as the effect of excess Boc₂O on yield .

Q. What challenges arise in enantioselective synthesis, and how can they be addressed?

- Racemization during deprotection : Acidic conditions may protonate the chiral center, leading to inversion. Mitigate by using milder acids (e.g., TFA at 0°C) .

- Chiral auxiliary approaches : Temporarily attach a chiral directing group to enforce stereochemistry during azepane functionalization .

Q. How can computational methods predict the compound’s behavior in catalytic systems?

- DFT calculations : Model transition states to predict regioselectivity in reactions like alkylation or acylation. Include solvent effects (e.g., PCM or explicit solvent molecules) for accuracy .

- Molecular dynamics (MD) : Simulate Boc-group stability under thermal stress or catalytic conditions .

Q. How does the compound’s stability vary under different reaction conditions, and how can degradation pathways be monitored?

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Boc groups typically degrade above 150°C .

- Hydrolytic stability : Monitor via LC-MS in aqueous buffers; acidic or basic conditions accelerate hydrolysis .

- Byproduct analysis : Use tandem MS to identify degradation products (e.g., tert-butanol or CO₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。